

Spectroscopic Analysis of (R)-3-Aminotetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-3-Aminotetrahydrofuran

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This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule **(R)-3-Aminotetrahydrofuran**. While experimental spectra are not widely available in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining such data are also provided, along with a workflow diagram for the complete spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic characteristics of **(R)-3-Aminotetrahydrofuran**. These predictions are derived from the molecular structure and typical values observed for similar functional groups and structural motifs.

Molecular Structure:

- Formula: C₄H₉NO
- Molecular Weight: 87.12 g/mol [1]
- Exact Mass: 87.068413911 Da[2]
- Structure: A five-membered saturated heterocyclic ether (tetrahydrofuran) with an amino group at the chiral center on carbon 3.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	m	2H	H-5 (OCH_2)
~ 3.6 - 3.8	m	1H	H-2a (OCH_2)
~ 3.5 - 3.7	m	1H	H-3 (CH-N)
~ 3.3 - 3.5	m	1H	H-2b (OCH_2)
~ 2.0 - 2.2	m	1H	H-4a (CH_2)
~ 1.7 - 1.9	m	1H	H-4b (CH_2)
~ 1.5 (broad s)	s	2H	NH_2

Note: The protons on the tetrahydrofuran ring form a complex, coupled spin system. The chemical shifts and multiplicities are estimations and would require spectral simulation or 2D NMR techniques for precise assignment.

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 101 MHz)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 72 - 75	C-2 (OCH_2)
~ 67 - 70	C-5 (OCH_2)
~ 50 - 55	C-3 (CH-N)
~ 35 - 40	C-4 (CH_2)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Frequency (cm ⁻¹)	Vibration Type	Intensity
3400 - 3250	N-H stretch (primary amine)	Medium, broad (doublet possible)
2960 - 2850	C-H stretch (aliphatic)	Strong
1650 - 1580	N-H bend (scissoring)	Medium
1150 - 1050	C-O-C stretch (ether)	Strong

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Ion	Notes
87	[M] ⁺	Molecular Ion
86	[M-H] ⁺	Loss of a hydrogen radical
70	[M-NH ₃] ⁺	Loss of ammonia
57	[C ₃ H ₅ O] ⁺	Fragmentation of the ring
44	[C ₂ H ₆ N] ⁺	Cleavage adjacent to the amine
30	[CH ₄ N] ⁺	Common fragment for primary amines (CH ₂ =NH ₂ ⁺)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a liquid sample such as **(R)-3-Aminotetrahydrofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 5-25 mg of **(R)-3-Aminotetrahydrofuran** for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to the vial. [4] Deuterated solvents are used to avoid large solvent signals in the ^1H NMR spectrum.[5]
- Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
- Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
- Cap the NMR tube securely.

2. Data Acquisition (^1H and ^{13}C NMR):

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[6]
- Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the NMR signals and improves resolution. This can often be done automatically.[6]
- Tuning: Tune the probe to the correct frequency for the nucleus being observed (^1H or ^{13}C) to maximize signal-to-noise.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width and transmitter offset.
 - Use a standard 90° pulse sequence.
 - Acquire a small number of scans (e.g., 8 or 16) as ^1H NMR is a sensitive technique.
 - Set a relaxation delay (d1) of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Set the appropriate spectral width for carbon nuclei (~0-220 ppm).

- Use a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.[7]
- Due to the low natural abundance and sensitivity of ^{13}C , a larger number of scans will be required (e.g., 128 to 1024 or more, depending on concentration).[8]
- A relaxation delay is used to ensure proper signal quantitation if needed.

3. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.
- Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the structure.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid Film):

- Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and transparent. Handle them only by the edges to avoid moisture from fingerprints.
- Place one drop of liquid **(R)-3-Aminotetrahydrofuran** onto the surface of one salt plate using a Pasteur pipette.
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[9]

2. Data Acquisition (FT-IR):

- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty spectrometer to subtract contributions from atmospheric CO₂ and water vapor.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Post-Analysis:

- Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and return them to a desiccator for storage.[9]

Mass Spectrometry (MS)

1. Sample Introduction:

- The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis. The sample is vaporized in a vacuum.

2. Ionization (Electron Impact - EI):

- In the ion source, the vaporized sample molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[10]
- This bombardment knocks a valence electron off a molecule, forming a positively charged radical cation known as the molecular ion ([M]⁺).[1]
- The excess energy from electron impact causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.[1]

3. Mass Analysis:

- The positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer.

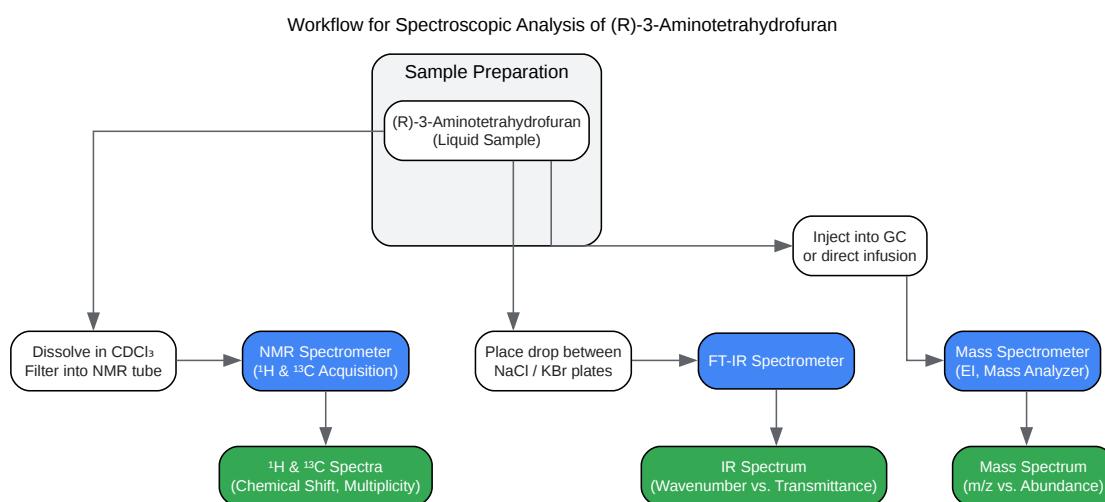
- The mass analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[\[1\]](#)

4. Detection:

- The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z. The most abundant ion is called the base peak and is assigned a relative abundance of 100%.[\[10\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of **(R)-3-Aminotetrahydrofuran**.



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Caption: Workflow from sample preparation to data analysis for NMR, IR, and MS techniques.

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References

- 1. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]
- 2. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 4. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 5. (3S,4S)-4-Aminotetrahydrofuran-3-ol | C4H9NO2 | CID 10942358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]
- 9. rsc.org [rsc.org]
- 10. 3-氨基四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.cn]
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